

# IR-117-17 chemical structure and properties

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## Compound of Interest

Compound Name: **IR-117-17**  
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## An In-depth Technical Guide to Ircinin-1

Disclaimer: Initial searches for the compound "**IR-117-17**" did not yield any publicly available information. It is possible that this is an internal research code, a misnomer, or a compound that has not yet been described in scientific literature. This guide focuses on Ircinin-1, a marine-derived natural product, based on the possibility of a transcription error from a similar-sounding name.

## Introduction

Ircinin-1 is a linear furanosesterterpenoid, a class of C25-terpenes, originally isolated from the marine sponge *Ircinia oros*.<sup>[1]</sup> Marine sponges of the genus *Ircinia* are well-documented sources of a diverse array of bioactive secondary metabolites.<sup>[2][3]</sup> These compounds, including Ircinin-1, are noted for their significant biological activities and play a role in the chemical defense mechanisms of the sponges.<sup>[4]</sup> Ircinin-1 and its analogs have attracted interest in the scientific community for their potential therapeutic applications, particularly for their anti-inflammatory and antiprotozoal properties.<sup>[2][5]</sup>

## Chemical Structure and Physicochemical Properties

Ircinin-1 is characterized by a difuran moiety and a linear sesterterpene chain.<sup>[1]</sup> Its chemical structure and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Ircinin-1

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>28</sub> O <sub>4</sub>	[6]
Molecular Weight	380.484 g/mol	[6]
IUPAC Name	5-(9-{5-[(furan-3-yl)methyl]furan-3-yl}-2,6-dimethylnon-6-en-1-ylidene)-2,5-dihydrofuran-2-one	[6]
CAS Registry Number	35731-89-6	[6]
SMILES	CC(CCCC(=CCCCc1coc(Cc2ccoc2)c1)C)C=C1OC(=O)C=C1	[6]
InChI Key	IKTWGGXWMFLFCW-UHFFFAOYSA-N	[6]

Note: A related compound, Ircinin, has the molecular formula C<sub>25</sub>H<sub>30</sub>O<sub>5</sub> and a molecular weight of 410.5 g/mol .[7]

## Biological Activity and Mechanism of Action

Ircinin-1 has demonstrated a range of biological activities, with notable effects as an anti-inflammatory and antiprotozoal agent.

### 3.1. Anti-inflammatory Activity

The primary anti-inflammatory mechanism of Ircinin-1 is attributed to its inhibition of phospholipase A<sub>2</sub> (PLA<sub>2</sub>). PLA<sub>2</sub> is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA<sub>2</sub>, Ircinin-1 effectively dampens this inflammatory pathway.

### 3.2. Antiprotozoal Activity

Recent studies have highlighted the potential of Ircinin-1 as an antiprotozoal agent. It has shown moderate activity against several protozoan parasites.

Table 2: Antiprotozoal Activity of Ircinin-1 and Related Compounds

Compound	Organism	IC <sub>50</sub> (μM)	Source
Ircinin-1	<i>Leishmania donovani</i>	28 - 130	<a href="#">[5]</a>
Ircinianin	<i>Plasmodium falciparum</i>	25.4	<a href="#">[2]</a> <a href="#">[8]</a>
Ircinianin	<i>Leishmania donovani</i>	16.6	<a href="#">[2]</a> <a href="#">[8]</a>

The precise mechanisms underlying its antiprotozoal effects are still under investigation but are a promising area for future research.

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Ircinin-1 and the assessment of its biological activity are crucial for reproducibility and further research.

### 4.1. Isolation and Structural Elucidation

Ircinin-1 and its analogs are typically isolated from crude extracts of the marine sponge Ircinia. The process involves bioassay-guided fractionation. The structural elucidation is then carried out using a combination of spectroscopic techniques, including:

- HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the molecular formula.
- 1D/2D NMR (Nuclear Magnetic Resonance) Spectroscopy: To establish the connectivity and stereochemistry of the molecule.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups.
- [α]D (Specific Rotation): To measure the optical activity.

The absolute configuration of stereocenters can be confirmed using techniques like electronic circular dichroism (ECD) spectroscopy coupled with computational calculations.[\[5\]](#)

#### 4.2. Phospholipase A<sub>2</sub> Inhibition Assay

The inhibitory activity of Ircinin-1 against PLA<sub>2</sub> can be assessed using an in vitro enzymatic assay. A typical protocol would involve:

- Enzyme and Substrate Preparation: Purified PLA<sub>2</sub> and a suitable phospholipid substrate (e.g., phosphatidylcholine) are prepared in a buffer solution.
- Incubation: The enzyme is incubated with varying concentrations of Ircinin-1 (the inhibitor) before the addition of the substrate.
- Reaction Initiation and Monitoring: The enzymatic reaction is initiated by adding the substrate. The activity of PLA<sub>2</sub> can be monitored by detecting the release of fatty acids, often using a colorimetric or fluorometric method.
- Data Analysis: The rate of reaction is measured for each concentration of the inhibitor. The IC<sub>50</sub> value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

## Signaling Pathway and Experimental Workflow Visualization

#### 5.1. Anti-inflammatory Signaling Pathway of Ircinin-1

The following diagram illustrates the mechanism of action of Ircinin-1 in the context of the inflammatory pathway.

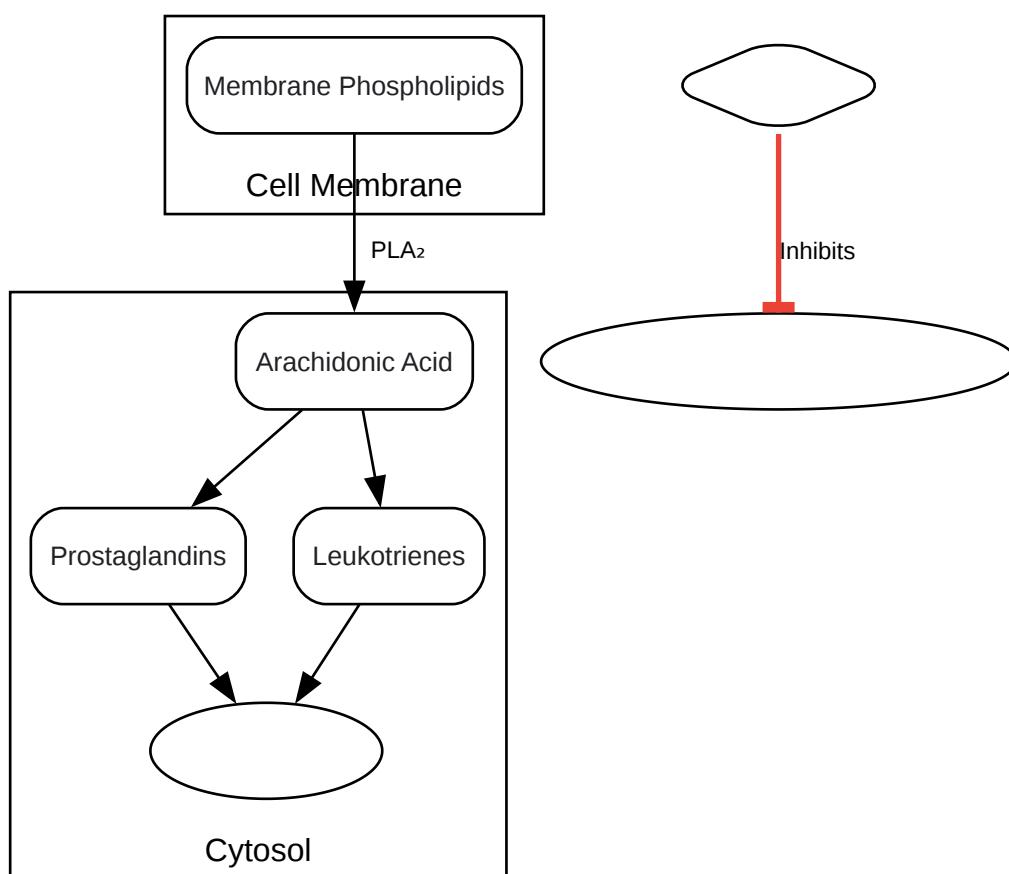


Figure 1: Anti-inflammatory Mechanism of Ircinin-1

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Figure 1: Anti-inflammatory Mechanism of Ircinin-1

## 5.2. General Experimental Workflow for Bioactive Compound Discovery

This diagram outlines a typical workflow for the discovery of bioactive compounds like Ircinin-1 from natural sources.

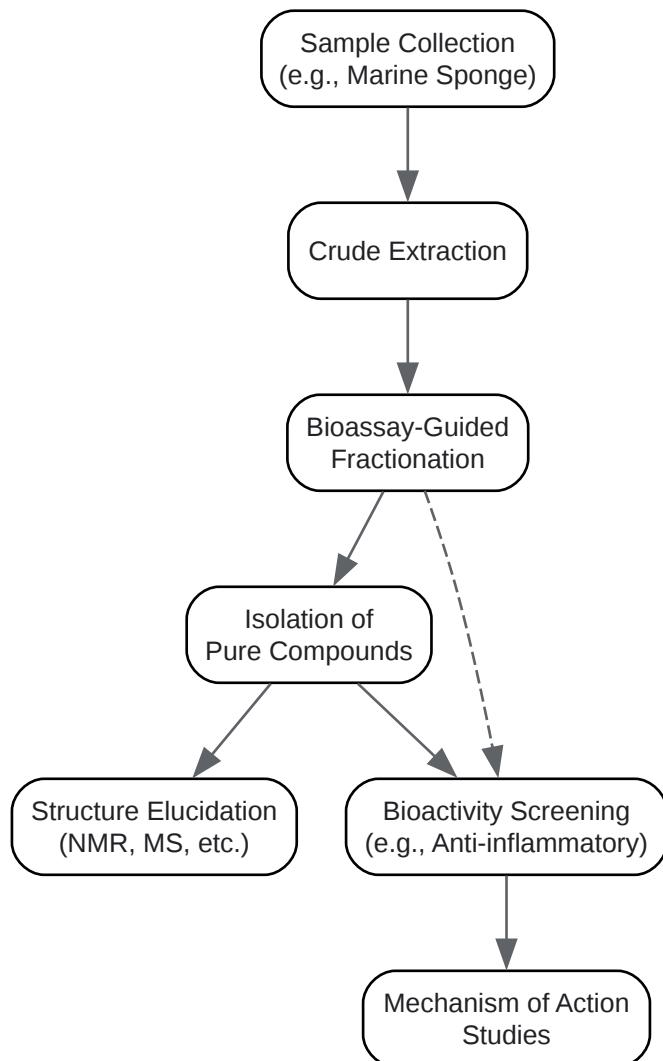


Figure 2: Workflow for Bioactive Compound Discovery

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Figure 2: Workflow for Bioactive Compound Discovery

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